molecular formula C7H2Cl3F3O2S B008809 1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene CAS No. 104614-75-7

1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene

Cat. No.: B008809
CAS No.: 104614-75-7
M. Wt: 313.5 g/mol
InChI Key: XHOUWSNOXLVTSB-UHFFFAOYSA-N
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Description

1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene is a chemical compound with the molecular formula C7H2Cl3F3O2S. It is characterized by the presence of three chlorine atoms and three fluorine atoms attached to a benzene ring, along with a trifluoromethanesulfonyl group.

Preparation Methods

The synthesis of 1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene typically involves the chlorination and fluorination of benzene derivatives. One common method includes the reaction of 1,2,3-trichlorobenzene with trifluoromethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at specific temperatures to ensure the desired product is obtained .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often require stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents .

Chemical Reactions Analysis

1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For instance, nucleophilic substitution may yield compounds with different functional groups replacing the chlorine atoms .

Scientific Research Applications

1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene exerts its effects is primarily through its chemical reactivity. The trifluoromethanesulfonyl group is a strong electron-withdrawing group, which influences the reactivity of the benzene ring and the chlorine atoms. This makes the compound highly reactive towards nucleophiles and electrophiles, facilitating various chemical transformations .

Properties

IUPAC Name

1,2,3-trichloro-5-(trifluoromethylsulfonyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3F3O2S/c8-4-1-3(2-5(9)6(4)10)16(14,15)7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOUWSNOXLVTSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30545833
Record name 1,2,3-Trichloro-5-(trifluoromethanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30545833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104614-75-7
Record name 1,2,3-Trichloro-5-(trifluoromethanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30545833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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